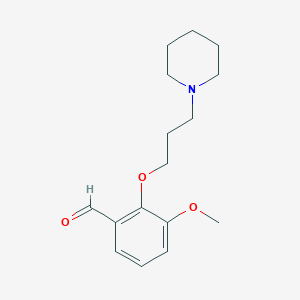

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the third position and a piperidin-1-yl-propoxy group at the second position

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde are oxidoreductase proteins . These proteins play a crucial role in biological processes, including metabolism and detoxification, by catalyzing oxidation-reduction reactions.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins affects various biochemical pathways. These proteins are involved in numerous metabolic processes, and their modulation can lead to downstream effects on these pathways . .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

It is suggested that the compound may have potential therapeutic applications due to its interaction with oxidoreductase proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of sirtuins, a class of proteins involved in cellular regulation . The interaction between this compound and sirtuins can lead to changes in the deacetylation of histones, thereby influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting the nuclear translocation of NF-κB, this compound can reduce the secretion of pro-inflammatory cytokines, thereby modulating inflammatory responses . Additionally, it affects gene expression and cellular metabolism by altering the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with sirtuins results in the deacetylation of histones, which subsequently affects gene expression . Furthermore, this compound can modulate the phosphorylation of proteins involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and enhancing cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often directed to particular compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

Alkylation: The 3-methoxybenzaldehyde undergoes alkylation with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methoxy-2-(3-chloropropoxy)benzaldehyde.

Substitution: The intermediate then undergoes nucleophilic substitution with piperidine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: 3-Methoxy-2-(3-piperidin-1-yl-propoxy)benzoic acid.

Reduction: 3-Methoxy-2-(3-piperidin-1-yl-propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies investigating the interaction of aldehyde-containing compounds with biological systems.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

3-Methoxybenzaldehyde: Lacks the piperidin-1-yl-propoxy group, making it less versatile in terms of biological activity.

2-(3-Piperidin-1-yl-propoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.

3-Methoxy-2-(3-morpholin-4-yl-propoxy)benzaldehyde: Similar structure but with a morpholine ring instead of piperidine, which can alter its biological activity and chemical properties.

Uniqueness

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is unique due to the combination of the methoxy group and the piperidin-1-yl-propoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can be exploited in the design of new therapeutic agents or functional materials.

Biological Activity

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO3 with a molecular weight of 277.36 g/mol. The compound features a piperidine ring linked to a benzaldehyde moiety through a propoxy chain, which influences its solubility and reactivity.

Target Proteins

The primary targets of this compound are oxidoreductase proteins . These proteins are crucial in various metabolic processes, and the compound's interaction with them can modulate several biochemical pathways, potentially leading to therapeutic benefits.

Biochemical Pathways

The compound has been shown to influence key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammatory responses and cell survival. Additionally, it may modulate the activity of sirtuins , proteins involved in cellular regulation and longevity.

Anticonvulsant Activity

Research indicates that analogs of compounds similar to this compound exhibit anticonvulsant effects. For instance, studies on related piperidine derivatives have shown varying degrees of protection against induced convulsions in animal models, suggesting potential applications in epilepsy treatment .

Antimicrobial Activity

Some studies have reported that compounds with structural similarities to this compound demonstrate significant inhibition of bacterial and fungal growth. This suggests that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Study on Anticonvulsant Properties

In a study evaluating the anticonvulsant effects of various piperidine derivatives, it was found that certain analogs provided moderate protection in maximum electroshock (MES) and strychnine-induced convulsion models. This highlights the potential for developing new anticonvulsant medications based on the structure of this compound .

Antimicrobial Studies

Research has demonstrated that specific derivatives exhibit antimicrobial activity against strains such as E. coli and S. aureus. The zone of inhibition values ranged from 9 to 20 mm, indicating promising potential as antimicrobial agents .

Summary Table of Biological Activities

Properties

IUPAC Name |

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLICRGBHHHQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.